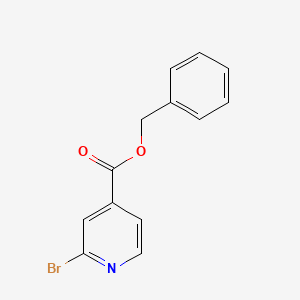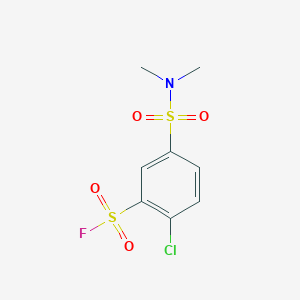
3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, also known as Compound A, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies and Metabolism
- Drug Metabolism and Disposition : The compound SB-649868, structurally related to the chemical of interest, is studied as an orexin 1 and 2 receptor antagonist for treating insomnia. The research outlines its metabolism and disposition in humans, emphasizing its extensive metabolism and elimination mostly via feces, highlighting the metabolic pathway and principal circulating components in plasma extracts (Renzulli et al., 2011).
Environmental Monitoring and Toxicology
Environmental Science & Technology : Research on organic fluorochemicals, structurally similar to the compound , focuses on their presence in humans and animals worldwide and the need for monitoring human exposure due to their ubiquity and potential toxicity. It elaborates on high-throughput methods for measuring trace levels of these compounds in serum and milk (Kuklenyik et al., 2004).
Chemosphere & Environmental Health Perspectives : These studies discuss perfluorooctanesulfonyl fluoride-related materials used in various products and their metabolite, perfluorooctanesulfonate (PFOS), in serum and liver of humans and wildlife. It underscores the persistence of such compounds, distribution in the human population, and potential health implications (Olsen et al., 2004; Olsen et al., 2005).
Nuclear Medicine and Radiotracer Studies
- The Journal of Nuclear Medicine : This research pertains to radiotracers targeting specific receptors, indicating the compound's potential in diagnosing and studying various neurological disorders. It involves safety, dosimetry, and brain uptake correlating with regional receptor expression, signifying its relevance in clinical populations and neurological research (Brier et al., 2022).
Eigenschaften
IUPAC Name |
3-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-13-4-6-15(7-5-13)21-11-12(8-17(21)22)10-20-25(23,24)16-3-1-2-14(19)9-16/h1-7,9,12,20H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRSOGXRTHBOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2645121.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate](/img/structure/B2645122.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)




![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)
![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)
![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)


